molecular formula C16H10BrFN2O3 B2631402 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 331951-05-4

2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No. B2631402
M. Wt: 377.169
InChI Key: OKMCFNZWJGMRTH-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrano[4,3-b]pyran ring system, which is a bicyclic structure consisting of a pyran ring fused with another pyran ring. The compound also contains various functional groups including an amino group (NH2), a carbonitrile group (C≡N), a ketone group (C=O), and a bromofluorophenyl group (C6H3BrF) .

Scientific Research Applications

Crystal Structure Analysis


The crystal structure of certain derivatives similar to 2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been thoroughly studied using X-ray diffraction techniques. For example, the crystal structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile demonstrated that all atoms of the pyran ring are coplanar, differing from similar compounds. This structure is stabilized by intermolecular hydrogen bonds, showcasing the significance of molecular interactions in defining the structure of such compounds (Wang et al., 2005).

Unclassical Pyran Conformations


Several derivatives have exhibited unclassical conformations, where the pyran ring deviates significantly from planarity and adopts boat conformations. These unique geometries, observed through X-ray studies, provide valuable insights into the structural diversity and potential reactivity of these compounds (Sharma et al., 2015).

Biomedical Applications

Antibacterial and Antioxidant Properties


Research has highlighted the synthesis of pyrano[3,2-b]pyran derivatives with notable antibacterial and antioxidant properties. Certain derivatives demonstrated significant minimum inhibitory concentration (MIC) values against bacteria like Staphylococcus aureus, indicating their potential as antibacterial agents. Moreover, derivatives with specific substituent groups exhibited strong antioxidant activity, suggesting their applicability in combating oxidative stress-related conditions (Memar et al., 2020).

Material Science and Electronics

Optical and Structural Properties


The optical and structural properties of certain pyrano[3,2-c]quinoline derivatives have been scrutinized, revealing that these compounds, in their thin-film form, maintain their chemical bonds and exhibit specific optical properties. These characteristics are essential for applications in photovoltaics and electronic devices, where the absorption parameters and electron transition types play a crucial role (Zeyada et al., 2016).

Photovoltaic Applications


The photovoltaic properties of certain pyrano[3,2-c]quinoline derivatives have been explored, particularly their potential in organic–inorganic photodiode fabrication. Studies on the electrical properties of heterojunction diodes made from these compounds underlined their rectification behavior and photovoltaic properties, marking their significance in the development of photodiodes and other optoelectronic components (Zeyada et al., 2016).

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could also be explored .

properties

IUPAC Name

2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(9(6-19)15(20)23-12)8-2-3-11(18)10(17)5-8/h2-5,13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMCFNZWJGMRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

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